molecular formula C₂₈H₃₈O₁₉ B014906 D-Cellobiose octaacetate CAS No. 3616-19-1

D-Cellobiose octaacetate

Cat. No. B014906
CAS RN: 3616-19-1
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-HYSGBLIFSA-N
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Description

Synthesis Analysis

The commercial synthesis of D-cellobiose octaacetate involves the reaction of D-cellobiose with acetic anhydride, leading to the formation of its octaacetate derivative. This process has been optimized to achieve high yield and excellent quality, involving critical process variables such as solvent choice, reaction temperature, and time (Goggin et al., 1994).

Molecular Structure Analysis

The molecular structure of D-cellobiose octaacetate has been studied through X-ray crystallography, revealing significant conformational details. The molecule consists of two glucopyranose units with all hydroxyl groups acetylated, resulting in a structure that can significantly differ in conformational angles from its non-acetylated counterpart (Leung et al., 1976).

Chemical Reactions and Properties

D-Cellobiose octaacetate's chemical reactions primarily involve its role as a precursor in the synthesis of other derivatives, such as α-D-cellobiosyl bromide heptaacetate. Its acetylated hydroxyl groups make it a versatile intermediate for further chemical modifications (Goggin et al., 1994).

Physical Properties Analysis

The physical properties of D-cellobiose octaacetate, including its melting point, solubility, and phase behavior, are crucial for its application in material science. For example, its ability to form various molecular assemblies, such as lyotropic liquid crystals and thermoreversible gels in solution, has been demonstrated, indicating its potential as a material for advanced applications (Ide et al., 1995).

Chemical Properties Analysis

The chemical properties of D-cellobiose octaacetate are influenced by its acetylated structure, which affects its reactivity and interaction with other chemicals. Its role in facilitating the solvation of cellobiose in ionic liquids through weak interactions after acetylation highlights the importance of chemical modifications in altering the solubility and reactivity of biomolecules (Zhang et al., 2010).

Scientific Research Applications

  • Conformational Behavior Study : D-Cellobiose octaacetate is used to study the conformational behavior of cellobiose and its oligomers. This research contributes to understanding the molecular dynamics and structural properties of cellobiose (Hardy & Sarko, 1993).

  • Research on Rigid Polycyclic Molecules : Due to its relatively inflexible α 1,4 linkage, D-Cellobiose octaacetate is used in research focusing on rigid polycyclic molecules. This application is significant in the study of molecular interactions and stability (Sandell & Luner, 1973).

  • Model Compound in Hydrolysis and Methylation : This compound serves as a model for thermally assisted hydrolysis and methylation of cellulose and cellulose acetate. This application is particularly important in the field of biomass conversion and bioenergy (Schwarzinger, Tánczos, & Schmidt, 2002).

  • Synthesis and Properties Research : In chemical synthesis, D-Cellobiose octaacetate reacts with piperidine in tetrahydrofuran to yield crystalline, anomerically unsubstituted heptaacetates, which is significant in the study of carbohydrate chemistry (Rowell & Feather, 1967).

  • Biomedical Applications : It has potential applications in the biomedical field, particularly as a novel antimicrobial and antibiofilm agent, biosensor, and for the production of medically important biomolecules (Nyanhongo, Thallinger, & Guebitz, 2017).

  • Enzymatic Fuel Cells and Biosensors : D-Cellobiose octaacetate is used in bioanodes in enzymatic fuel cells, self-powered biosensors, and biosupercapacitors. Nanostructuring of this compound can improve the performance of these devices (Bollella, Ludwig, & Gorton, 2017).

  • Biotechnological Uses : It is also involved in biotechnology applications, particularly for oxidizing cellobiose to cellobionolactone (Ludwig et al., 2004).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-HYSGBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cellobiose octaacetate

CAS RN

3616-19-1, 5346-90-7, 22352-19-8
Record name Cellobiose octaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alpha-D-cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
WT Haskins, RM Hann, CS Hudson - Journal of the American …, 1942 - ACS Publications
D-glucosan< 1, 5>/3< 1, 6> as one of its possible constituents, was allowed to stand in 50% sul-furic acid for twenty hours at 20, since kinetic studies had indicated that such conditions …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
A Takada, YD Ma, T Fukuda… - Bulletin of the …, 1990 - repository.kulib.kyoto-u.ac.jp
… (n-Alkyl /3-D-cellobioside) hepta-n-alkanoates with varying lengths of alkyl and alkanoyl chains were synthesized via four steps starting with D-cellobiose octaacetate. These new com…
Number of citations: 6 repository.kulib.kyoto-u.ac.jp
C Schwarzinger, I Tanczos, H Schmidt - Journal of Analytical and Applied …, 2002 - Elsevier
Levoglucosan (1,6-anhydro-β-d-glucopyranose), cellobiose (β-d-glucopyranosyl-[1→4]-d-glucopyranose), tri-O-acetyl-levoglucosan (1,6-anhydro-β-d-glucopyranose-2,3,4-triacetate) …
KD Goggin, PD Hammen, KL Kuntson… - Journal of Chemical …, 1994 - Wiley Online Library
… Reaction of α‐D‐cellobiose octaacetate (CBO) with HBr in glacial acetic acid or in glacial acetic acid/methylene chloride combination affords α‐D‐cellobiosyl bromide heptaacetate in …
R Agrawal, A Satlewal, B Sharma, A Mathur, R Gupta… - Biofuels, 2017 - Taylor & Francis
… α-D Cellobiose octaacetate as inducer gave about 0.80 U/mL FPU which was about 0.30 U/… α-D-Cellobiose octaacetate on the 2 nd day (Figure 1b). α-D-Cellobiose octaacetate induced …
CM Buchanan, JA Hyatt, SS Kelley, JL Little - Macromolecules, 1990 - ACS Publications
… For the series of crystalline oligomers -D-cellobiose octaacetate (2) through -D-cellononaose … D-Cellobiose octaacetate (2) was used as obtained from Aldrich Chemical Co. Compounds …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
K Sakai, T Yamauchi, F Nakasu… - Bioscience, biotechnology …, 1996 - academic.oup.com
… and D-cellobiose octaacetate were obtained from Nacalai Tesque. Inc. Cellulose acetate membrane filters (diameter 47 mm, pore size 0.8 Jim) were obtained from Toyo Roshi Kaisha, …
Number of citations: 97 0-academic-oup-com.brum.beds.ac.uk
H Kono, Y Numata, N Nagai, T Erata… - Journal of Polymer …, 1999 - Wiley Online Library
… ABSTRACT: A series of crystalline oligomers from α-D-cellobiose octaacetate through α-D-cellohexaose eicosaacetate were prepared by homogeneous acetylation of the cor…
F LEUNG, HD CHANZY, S PERE… - CAN, J, CHEM, 1976 - academia.edu
… The present work surveys the results of the crystal data on 6-D-cellobiose octaacetate. Of prime interest is the ring distortion compared to cellobiose which is introduced by the acetyl …
Number of citations: 2 www.academia.edu
C Zhang, R Liu, J Xiang, H Kang, Z Liu… - The Journal of Physical …, 2014 - ACS Publications
… Figure 2 shows the 35 Cl NMR spectra of cellobiose and D-cellobiose octaacetate (DCOA) solutions in DMAc/LiCl. In the cellobiose/DMAc/LiCl solution, the peak of 35 Cl becomes …
Number of citations: 264 0-pubs-acs-org.brum.beds.ac.uk

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